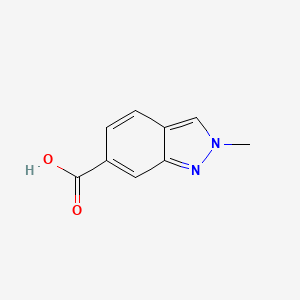

2-METHYLINDAZOLE-6-CARBOXYLIC ACID

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Drug Discovery

Nitrogen-containing heterocyclic compounds are organic molecules that feature a ring structure containing at least one nitrogen atom as part of the ring. These structures are of immense importance in medicinal chemistry for several reasons. A significant percentage of FDA-approved small-molecule drugs, estimated to be over 59%, contain nitrogen heterocycles. openmedicinalchemistryjournal.comijnrd.org Their prevalence is due to their ability to mimic natural metabolites and products, allowing them to interact with biological targets such as enzymes and receptors. openmedicinalchemistryjournal.com

The presence of nitrogen atoms in these rings allows for the formation of hydrogen bonds, a key interaction in how drugs bind to their targets. nih.gov This structural feature, combined with their compact and functionally diverse nature, makes them highly adaptable for creating new drug candidates. openmedicinalchemistryjournal.com Nitrogen heterocycles are integral components of a vast array of pharmaceuticals, including those with anticancer, antiviral, anti-inflammatory, and antimicrobial properties. ijnrd.orgnih.gov They are found in the very building blocks of life, such as the base pairs of DNA and RNA. nih.gov

The Indazole Nucleus: A Promising Pharmacological Scaffold

The indazole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a "privileged structure" in medicinal chemistry. pnrjournal.com This means it is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug development. pnrjournal.com While rare in nature, synthetic indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anti-HIV effects. nih.govresearchgate.net

The versatility of the indazole scaffold lies in its ability to be substituted at various positions, allowing chemists to fine-tune its properties to enhance its interaction with specific biological targets. ontosight.ai This has led to the development of several successful drugs, such as Granisetron, an antiemetic, and Axitinib, a tyrosine kinase inhibitor used in cancer therapy. pnrjournal.com The therapeutic potential of indazoles extends to treatments for osteoporosis, inflammatory disorders, and neurodegenerative diseases. sci-hub.seingentaconnect.comeurekaselect.com

Contextualization of 2-METHYLINDAZOLE-6-CARBOXYLIC ACID within Indazole Derivative Research

This compound is a specific derivative of the indazole core structure. It features a methyl group attached to one of the nitrogen atoms of the pyrazole ring (at position 2) and a carboxylic acid group on the benzene ring (at position 6). This particular arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules. The carboxylic acid group, in particular, can serve as a handle for creating amides, esters, and other derivatives, allowing for further modification and optimization of the compound's biological activity. nih.gov

Research into indazole derivatives has shown that the position of substituents on the indazole ring can significantly influence their pharmacological properties. For instance, the development of bacterial gyrase B inhibitors, a class of antibacterials, has utilized the indazole scaffold. nih.gov Structure-based drug design has guided the synthesis of indazole derivatives with potent antibacterial activity. nih.gov The methyl ester of this compound, known as 2-Methyl-2H-indazole-6-carboxylic acid methyl ester, is recognized as a useful synthetic intermediate in the preparation of potential inhibitors for various enzymes, including protein kinases. pharmaffiliates.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 1031417-46-5 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methylindazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-7-3-2-6(9(12)13)4-8(7)10-11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLCMLWKXVOTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719873 | |

| Record name | 2-Methyl-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031417-46-5 | |

| Record name | 2-Methyl-2H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031417-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H-indazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Pertaining to 2 Methylindazole 6 Carboxylic Acid

Strategies for Indazole Ring System Construction

The formation of the indazole nucleus is a critical step in the synthesis of 2-methylindazole-6-carboxylic acid. Various methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed processes.

Cyclization Reactions and Synthesis of Indazole Nuclei

Cyclization reactions are a cornerstone for the synthesis of the indazole core. A common approach involves the intramolecular cyclization of suitably substituted aromatic precursors. For instance, the Cadogan indazole synthesis utilizes the reductive cyclization of ortho-imino-nitrobenzenes, often mediated by reagents like triethyl phosphite (B83602) or tri-n-butylphosphine, to selectively form 2H-indazoles. acs.org This method is advantageous due to its operational simplicity and the use of commercially available starting materials. acs.org Another strategy involves the electrochemical radical Csp2–H/N–H cyclization of arylhydrazones, which provides a sustainable route to 1H-indazoles. rsc.org

Unusual cyclization reactions have also been observed. For example, attempts to perform a Fischer indole (B1671886) synthesis with certain substrates have unexpectedly yielded novel indazole compounds. umn.edu Additionally, a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives offers a mild and efficient route to indazoles. organic-chemistry.org The synthesis of 1H-indazoles can also be achieved through the thermo-induced isomerization and subsequent Cu₂O-mediated cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov

A silver(I)-mediated intramolecular oxidative C–H amination has been developed for constructing a variety of 1H-indazoles, including those with ester and other functional groups at the 3-position. nih.govacs.org This method is particularly useful for synthesizing indazoles that are challenging to prepare via other C-H amination techniques. nih.govacs.org

| Starting Material | Reagents/Conditions | Product | Key Features |

| ortho-Imino-nitrobenzenes | Tri-n-butylphosphine, protic solvent | 2H-Indazoles | Mild conditions, one-pot reaction acs.org |

| Arylhydrazones | Electrochemical anodic oxidation, HFIP | 1H-Indazoles | Sustainable, moderate to good yields rsc.org |

| 2-Aminophenones | Hydroxylamine derivatives | Indazoles | Metal-free, operationally simple organic-chemistry.org |

| o-Haloaryl N-sulfonylhydrazones | Heat, Cu₂O | 1H-Indazoles | Tolerates various functional groups nih.gov |

| Substituted hydrazones | Ag(I) oxidant | 1H-Indazoles | Efficient for 3-substituted indazoles nih.govacs.org |

Palladium-Catalyzed C-H Amination and Isocyanide Insertion Routes

Palladium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems. In the context of indazole synthesis, palladium-catalyzed intramolecular C-H amination offers a direct route to the indazole core. These reactions often proceed with high regioselectivity and functional group tolerance.

Isocyanide insertion reactions catalyzed by palladium have also been explored. mdpi.com These reactions can be used to construct the indazole ring system through a sequence of isocyanide insertion and subsequent cyclization. For example, the reaction of 2-(2-iodoarylamino)indoles with isocyanides in the presence of a palladium catalyst can lead to the formation of indoloquinolines, a related heterocyclic system, via isocyanide insertion followed by electrophilic aromatic substitution. mdpi.com While not a direct synthesis of simple indazoles, this methodology highlights the versatility of palladium-catalyzed isocyanide insertions in building complex nitrogen-containing heterocycles.

Copper-Mediated and Iodine-Mediated Synthesis Approaches

Copper-catalyzed reactions provide a cost-effective and efficient alternative for indazole synthesis. Copper(I) and copper(II) salts can mediate various cyclization reactions to form the indazole nucleus. For instance, Cu(OAc)₂ can be used to mediate the N-N bond formation in the cyclization of ketimines derived from o-aminobenzonitriles, using oxygen as the sole oxidant. nih.gov Another approach involves the Cu₂O-mediated cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov Copper-catalyzed cascade reactions, such as C–N coupling followed by intramolecular C–H amination, have also been developed for the synthesis of more complex fused indazole systems like imidazo[1,2-b]indazoles. rsc.org

Iodine-mediated synthesis offers a metal-free approach to indazole formation. Molecular iodine can be used to mediate the synthesis of 2H-indazoles from ortho-alkylazobenzenes through a benzyl (B1604629) C-H functionalization pathway. nih.gov This reaction is believed to proceed through a radical chain mechanism. nih.gov In some cases, a combination of iodine and copper iodide can be used for the oxidative C-H functionalization of N-aryl enamines to produce various heterocyclic frameworks. organic-chemistry.org

| Catalyst/Mediator | Starting Material | Key Features |

| Cu(OAc)₂ | Ketimines from o-aminobenzonitriles | Uses O₂ as the oxidant, good to excellent yields nih.gov |

| Cu₂O | o-Haloaryl N-sulfonylhydrazones | Tolerates various functional groups nih.gov |

| CuI | 2-(2H-Indazol-2-yl)aniline and bromides | One-pot cascade for fused systems rsc.org |

| I₂ | ortho-Alkylazobenzenes | Metal-free, radical chain mechanism nih.gov |

| I₂/CuI | N-Aryl enamines | Oxidative C-H functionalization organic-chemistry.org |

Functional Group Interconversions and Derivatization at the Carboxylic Acid Moiety

Once the this compound core is synthesized, the carboxylic acid group serves as a versatile handle for further derivatization, enabling the synthesis of a wide range of analogs with potential biological activity.

Esterification Reactions of Indazole Carboxylic Acids

Esterification is a common transformation of the carboxylic acid group. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or tosic acid, is a widely used method. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Various other reagents can be employed to facilitate esterification. For example, dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride can lead to excellent yields of esters. organic-chemistry.org For the synthesis of methyl esters, polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine and Na₂CO₃ offers a convenient sonochemical method. organic-chemistry.org In a specific example of derivatizing a related heterocyclic system, 3-hydroxy-4-nitrobenzoic acid was converted to its methyl ester using methanol (B129727) and sulfuric acid. acs.org

| Reagent/Method | Description |

| Fischer Esterification | Reaction with an alcohol and an acid catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk |

| Dialkyl dicarbonates | Used with a Lewis acid catalyst (e.g., MgCl₂). organic-chemistry.org |

| Polymer-supported triphenylphosphine | Used with 2,4,6-trichloro-1,3,5-triazine for methyl esterification. organic-chemistry.org |

| Methanol and Sulfuric Acid | A standard method for methyl ester formation. acs.org |

Amide Bond Formation and Other Carboxylic Acid Transformations

The conversion of the carboxylic acid to an amide is another crucial derivatization. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then reacts with an amine. nih.gov Alternatively, direct condensation of the carboxylic acid with an amine can be mediated by coupling reagents. One such method employs titanium tetrachloride (TiCl₄) in pyridine (B92270) to facilitate the amidation of a wide range of substrates. nih.gov

A more direct approach involves the reaction of the carboxylic acid with urea, using catalysts like Mg(NO₃)₂ or imidazole, to form primary amides. rsc.org This method avoids the need for gaseous ammonia (B1221849) and coupling agents. rsc.org Another strategy for amide bond formation involves activating the carboxylic acid with methanesulfonyl chloride and N-methylimidazole, which has been shown to be effective for coupling with electron-deficient amines. researchgate.net The direct heating of a carboxylic acid with an amine can also lead to amide formation through the dehydration of the initially formed ammonium (B1175870) salt. libretexts.org

| Reagent/Method | Description |

| Acid Chloride Formation | The carboxylic acid is converted to an acid chloride, which then reacts with an amine. nih.gov |

| TiCl₄/Pyridine | Mediates the direct condensation of carboxylic acids and amines. nih.gov |

| Urea with Mg(NO₃)₂ or Imidazole | A direct synthesis of primary amides from carboxylic acids. rsc.org |

| Methanesulfonyl Chloride/N-Methylimidazole | Activates the carboxylic acid for coupling with amines. researchgate.net |

| Direct Heating with Amine | Forms an ammonium salt intermediate which dehydrates to the amide. libretexts.org |

Regioselective Alkylation and Substituent Introduction on the Indazole Ring

The strategic modification of the indazole core, a key structural motif in numerous pharmacologically active compounds, is a cornerstone of medicinal chemistry. The precise control over the introduction of substituents, particularly alkyl groups, on the nitrogen atoms of the indazole ring is a significant challenge that dictates the ultimate biological profile of the resulting molecules. This section delves into the nuanced strategies for achieving regioselective alkylation and the subsequent diversification of the indazole scaffold through electrophilic aromatic substitution.

N-Alkylation Strategies and Control over N-1 and N-2 Isomers

The indazole ring possesses two nitrogen atoms, N-1 and N-2, both of which are susceptible to alkylation. nih.gov The resulting N-1 and N-2 alkylated isomers often exhibit distinct biological activities, making the selective synthesis of a single regioisomer a critical objective. nih.govresearchgate.net The challenge arises from the fact that direct alkylation of 1H-indazoles typically yields a mixture of both N-1 and N-2 substituted products. beilstein-journals.orgbeilstein-journals.org The thermodynamic stability of the two tautomers, 1H-indazole and 2H-indazole, plays a crucial role, with the 1H-tautomer generally being more stable. nih.govwuxibiology.com

Several factors influence the regioselectivity of N-alkylation, including the choice of base, solvent, alkylating agent, and the nature of substituents on the indazole ring. nih.gov

Key N-Alkylation Strategies:

Base and Solvent Systems: The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 selectivity. nih.govbeilstein-journals.org For instance, studies on various substituted indazoles have shown that this protocol can lead to greater than 99% N-1 regioselectivity. nih.gov Conversely, the use of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) often results in a mixture of N-1 and N-2 isomers. nih.gov

Influence of Substituents: The electronic and steric properties of substituents on the indazole ring significantly impact the N-1/N-2 ratio. Electron-withdrawing groups at the C-7 position, such as nitro (NO2) or carboxylate (CO2Me), have been shown to direct alkylation towards the N-2 position with high selectivity (≥ 96%). nih.govd-nb.info DFT calculations suggest that chelation between an electron-rich oxygen atom of a C-3 substituent and a metal cation (like Cs+) can favor the formation of N-1 substituted products. nih.gov

Mitsunobu Reaction: The Mitsunobu reaction provides a pathway to N-alkylated indazoles, often with a preference for the N-2 isomer. For example, the N-alkylation of a methyl indazole-carboxylate under Mitsunobu conditions with n-pentanol showed a strong preference for the N-2 regioisomer. nih.gov

Thermodynamic vs. Kinetic Control: Some strategies exploit the differential stability of the N-1 and N-2 products. Regioselective N-acylation can initially provide the N-2 acylindazole, which can then isomerize to the more thermodynamically stable N-1 regioisomer. nih.govd-nb.info Similarly, thermodynamic equilibration using certain electrophiles in DMF can favor the formation of the N-1 substituted product. nih.govd-nb.info

Interactive Table: Regioselectivity of Indazole N-Alkylation under Various Conditions

| Indazole Substrate | Alkylating Agent | Base/Solvent | Predominant Isomer | N-1:N-2 Ratio | Reference |

|---|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K2CO3 / DMF | Mixture | 1.1 : 1 | nih.gov |

| C-3 Substituted Indazoles | Alkyl bromide | NaH / THF | N-1 | >99 : 1 | nih.gov |

| C-7 NO2 or CO2Me Substituted Indazoles | Alkyl halide | NaH / THF | N-2 | ≥ 4 : 96 | nih.gov |

| Methyl indazole-carboxylate | n-Pentanol (Mitsunobu) | DEAD / PPh3 | N-2 | 1 : 2.5 | nih.gov |

Electrophilic Aromatic Substitution for Functional Group Diversification

Following the establishment of the desired N-alkylation pattern, further functionalization of the indazole ring can be achieved through electrophilic aromatic substitution (EAS). These reactions introduce a variety of functional groups onto the benzene (B151609) portion of the indazole, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. researchgate.net

The mechanism of electrophilic aromatic substitution generally involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. byjus.commasterorganicchemistry.com

Common electrophilic aromatic substitution reactions applicable to the indazole framework include:

Nitration: The introduction of a nitro group (NO2) is typically achieved using a mixture of nitric acid and sulfuric acid. byjus.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+). byjus.com

Halogenation: Bromination and chlorination can be performed using the respective halogen in the presence of a Lewis acid catalyst.

Sulfonation: The introduction of a sulfonic acid group (SO3H) can be accomplished using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, using an acyl halide or alkyl halide in the presence of a strong Lewis acid catalyst.

The position of electrophilic attack on the indazole ring is directed by the existing substituents. The nitrogen atoms and the alkyl group at the N-2 position, along with the carboxylic acid at the C-6 position, will influence the regioselectivity of the substitution.

Optimization of Synthetic Routes for Efficiency and Purity

The development of efficient and scalable synthetic routes is paramount for the practical application of this compound and its derivatives in drug discovery and development. Optimization efforts focus on maximizing reaction yields, ensuring high purity of the final product, and minimizing the number of synthetic steps and purification procedures. rsc.org

A common strategy for synthesizing N-alkylated indazoles involves the initial synthesis of the indazole core followed by N-alkylation. nih.gov However, the aforementioned challenges in controlling regioselectivity often necessitate laborious purification steps to separate the N-1 and N-2 isomers. nih.govrsc.org

One patented method for producing high-purity 1-methylindazole-3-carboxylic acid involves reacting 1H-indazole-3-carboxylic acid with dimethyl sulfate, which produces a mixture of the 1-methyl and 2-methyl isomers. google.com This mixture is then esterified, and the unreacted 2-methylindazole-3-carboxylic acid is removed by filtration in dichloromethane. google.com This process not only yields high-purity 1-methylindazole-3-carboxylic acid but also allows for the recycling of the 2-methyl isomer. google.com

Another approach to improving efficiency is the development of one-pot syntheses, which combine multiple reaction steps into a single operation, thereby reducing waste and saving time. rsc.org For example, efficient one-pot methods have been developed for the synthesis of benzimidazoles from carboxylic acids. rsc.org Similar strategies could be applied to the synthesis of indazole derivatives.

Furthermore, the use of high-throughput experimentation (HTE) can accelerate the optimization of reaction conditions. rsc.org By systematically screening a wide range of catalysts, solvents, and other reaction parameters, HTE can rapidly identify optimal conditions for a given transformation. rsc.org

The choice of protecting groups is also a critical aspect of synthetic optimization. acs.org For instance, in the synthesis of hydroxy-substituted benzothiazole-6-carboxylic acid derivatives, the strategic use of protecting groups for the hydroxyl and amino functionalities was crucial for achieving the desired outcome. acs.org

Interactive Table: Optimization Strategies for Indazole Synthesis

| Optimization Goal | Strategy | Example | Reference |

|---|---|---|---|

| High Purity | Selective removal of isomers | Esterification followed by filtration to remove the 2-methyl isomer of an indazole-3-carboxylic acid. | google.com |

| Efficiency | One-pot synthesis | HBTU-promoted one-pot synthesis of benzimidazoles from carboxylic acids. | rsc.org |

| Scalability | Two-step, single purification | Transformation of an indazole to its N1-isobutyl variant in 76% yield with no detectable N2 isomer. | rsc.org |

| Reaction Development | High-Throughput Experimentation (HTE) | Enabled a confident pivot from optimization to the development of an alternative, more selective reaction. | rsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methylindazole 6 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, DEPT, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-methylindazole-6-carboxylic acid and its derivatives, offering detailed insights into the molecular framework and enabling the clear differentiation between N-1 and N-2 isomers. mdpi.comnih.gov The chemical shifts observed in both ¹H-NMR and ¹³C-NMR spectra are highly sensitive to the electronic environment of the nuclei, making them diagnostic for assigning the position of the methyl group on the indazole ring. nih.gov

In ¹H-NMR spectra of 2-substituted indazole derivatives, the proton at the 3-position (3-H) typically resonates at a lower frequency compared to its counterpart in the N-1 isomers. nih.gov Conversely, the 7-H proton in N-2 isomers is deshielded and appears at a higher frequency, a consequence of the anisotropic effect of the lone pair of electrons on the N-1 nitrogen atom. nih.gov For instance, in 2H-indazole carboxylic acid derivatives, the 3-H proton signal often appears as a singlet or a narrow doublet in the range of δ 8.16-8.36 ppm. nih.gov The protons on the benzene (B151609) ring (4-H, 5-H, 6-H, and 7-H) typically present as a set of four resonances, often as doublets and triplets, in the aromatic region (δ 7.03-7.74 ppm). nih.gov

¹³C-NMR spectroscopy provides further confirmation of the substitution pattern. nih.gov The chemical shifts of the carbon atoms in the indazole ring, particularly C-3, C-7a, and the carbons of the substituent, are significantly different for N-1 and N-2 isomers. mdpi.com Carboxyl carbons in these derivatives typically absorb in the downfield region of the spectrum, generally between 165 and 185 ppm. openstax.org

To further aid in structural assignment, advanced NMR techniques are employed. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between protons and carbons. mdpi.comnih.gov For example, an HMBC experiment can show a correlation between the methyl protons and the carbon atom at the N-2 position, definitively confirming the structure of 2-methylindazole. COSY (Correlation Spectroscopy) is another 2D technique that reveals proton-proton coupling networks within the molecule. mdpi.com

Table 1: Representative ¹H-NMR Chemical Shifts (δ, ppm) for Substituted Indazoles

| Proton | N-1 Isomer | N-2 Isomer |

|---|---|---|

| 3-H | Higher frequency | Lower frequency (e.g., 8.16-8.36 ppm) nih.gov |

| 7-H | Lower frequency | Higher frequency nih.gov |

| 4-H, 5-H, 6-H | Aromatic region | Aromatic region (e.g., 7.03-7.74 ppm) nih.gov |

| N-CH₃ | ~3.9 ppm | ~4.2 ppm |

Note: Specific chemical shifts can vary depending on the solvent and other substituents on the molecule.

Table 2: Representative ¹³C-NMR Chemical Shifts (δ, ppm) for Substituted Indazoles

| Carbon | N-1 Isomer | N-2 Isomer |

|---|---|---|

| C=O (Carboxylic Acid) | ~165-185 ppm openstax.org | ~165-185 ppm openstax.org |

| C-3 | Distinct shift | Distinct shift |

| C-7a | Distinct shift | Distinct shift |

| N-CH₃ | ~35 ppm | ~40 ppm |

Note: Specific chemical shifts can vary depending on the solvent and other substituents on the molecule.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy in Vibrational Analysis

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in this compound and its derivatives by analyzing their molecular vibrations. mdpi.comresearchgate.net The absorption of infrared radiation excites molecules into higher vibrational states, and the specific frequencies at which absorption occurs are characteristic of the bonds within the molecule.

For this compound, several key vibrational modes can be identified. The carboxylic acid functional group gives rise to a very broad O-H stretching band, typically observed in the range of 2500-3300 cm⁻¹. openstax.orglibretexts.orgorgchemboulder.com This broadness is a result of hydrogen bonding between the carboxylic acid moieties, often forming dimers in the solid state. orgchemboulder.com The C=O (carbonyl) stretching vibration of the carboxylic acid is another prominent feature, appearing as a strong absorption band between 1710 and 1760 cm⁻¹. openstax.orglibretexts.org The exact position of this band can be influenced by factors such as conjugation and hydrogen bonding; for dimeric carboxylic acids, this absorption is typically centered around 1710 cm⁻¹. openstax.orglibretexts.org

The C-O stretching vibration of the carboxylic acid group can be found in the region of 1210-1320 cm⁻¹. orgchemboulder.com Additionally, O-H bending vibrations are expected in the ranges of 1395-1440 cm⁻¹ and 910-950 cm⁻¹. orgchemboulder.com

The indazole ring itself exhibits characteristic vibrations. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic and benzene rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. The presence of the methyl group will also result in characteristic C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch (hydrogen-bonded) | 2500-3300 (very broad) openstax.orglibretexts.orgorgchemboulder.com |

| Carboxylic Acid | C=O Stretch (dimeric) | ~1710 openstax.orglibretexts.org |

| Carboxylic Acid | C-O Stretch | 1210-1320 orgchemboulder.com |

| Carboxylic Acid | O-H Bend | 1395-1440 and 910-950 orgchemboulder.com |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic/Heterocyclic Rings | C=C and C=N Stretch | 1400-1600 |

Note: These are general ranges and can be influenced by the specific molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through the analysis of their fragmentation patterns. mdpi.comresearchgate.net In a mass spectrometer, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk

The molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed, provides the exact molecular weight of the compound. chemguide.co.uk For this compound, the molecular ion peak would confirm its elemental formula.

The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk The way a molecule breaks apart is not random and is dictated by the strengths of its chemical bonds and the stability of the resulting fragments. For carboxylic acids, characteristic fragmentation patterns include the loss of the hydroxyl group (-OH, resulting in a peak at M-17) and the loss of the entire carboxyl group (-COOH, resulting in a peak at M-45). libretexts.org Another common fragmentation for carboxylic acids is the McLafferty rearrangement, which can lead to a prominent peak if the necessary gamma-hydrogen is present. whitman.edu

In the case of this compound, fragmentation could also involve the indazole ring system. For indazole-3-carboxamides, a characteristic fragment ion at m/z 145.0398 corresponding to the indazole acylium cation has been observed. nih.gov The loss of the methyl group (-CH₃) from the molecular ion would also be an expected fragmentation pathway.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments with a high degree of confidence. rsc.org Techniques like electrospray ionization (ESI) are commonly used to gently ionize molecules like this compound, often keeping the molecular ion intact. nih.gov

Table 4: Potential Mass Spectrometry Fragments for this compound

| Fragment | Description | Expected m/z Change |

|---|---|---|

| [M-OH]⁺ | Loss of hydroxyl radical | -17 libretexts.org |

| [M-COOH]⁺ | Loss of carboxyl radical | -45 libretexts.org |

| [M-CH₃]⁺ | Loss of methyl radical | -15 |

Note: The observation and intensity of these fragments depend on the ionization method and energy.

X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Architecture Determination

For instance, the crystal structure of indazol-2-yl-acetic acid, a related derivative, was determined by X-ray diffraction, confirming the proposed N-2 substitution. mdpi.comnih.gov The study also revealed the formation of a supramolecular architecture involving intermolecular hydrogen bonds between the carboxylic acid's hydroxyl group and the N-1 nitrogen atom of an adjacent molecule (O-H···N). mdpi.comnih.gov

In the case of this compound, XRD analysis would be expected to show the planar indazole ring system. The carboxylic acid group may be co-planar with the ring or twisted at a certain angle. The crystal packing is likely to be dominated by hydrogen bonding interactions involving the carboxylic acid group, which can form dimers (O-H···O) or interact with the nitrogen atoms of the indazole ring of neighboring molecules. Other non-covalent interactions, such as C-H···O, C-H···N, and π-π stacking interactions between the aromatic rings, can also play a significant role in stabilizing the crystal structure. researchgate.net

The analysis of the crystal structure of 2-methyl-6-nitro-2H-indazole, a similar derivative, showed that the crystal packing was stabilized by C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions. researchgate.net Hirshfeld surface analysis is a computational tool often used in conjunction with XRD data to visualize and quantify these intermolecular interactions. mdpi.commdpi.com

Table 5: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | Carboxylic Acid O-H | Carboxylic Acid C=O |

| Hydrogen Bond | Carboxylic Acid O-H | Indazole N1 |

| Hydrogen Bond | Aromatic C-H | Carboxylic Acid C=O |

| Hydrogen Bond | Aromatic C-H | Indazole N1 |

| π-π Stacking | Indazole Ring | Indazole Ring |

Note: The actual interactions present would be determined by the specific crystal packing arrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. jyu.filibretexts.org The wavelengths at which a molecule absorbs light (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. elte.hu

For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. elte.hu These transitions are typically responsible for the strong absorption bands observed in the UV region. The presence of non-bonding electrons (n electrons) on the nitrogen and oxygen atoms also allows for n → π* transitions, which are generally weaker and occur at longer wavelengths. elte.humasterorganicchemistry.com

The UV-Vis absorption spectrum is sensitive to the extent of conjugation in the molecule. The indazole ring system, being an aromatic heterocycle, has a conjugated π system. The position of the methyl group (N-1 vs. N-2) and the presence of the carboxylic acid substituent can influence the energy levels of the molecular orbitals and thus shift the λmax values. For example, the UV-Vis absorption spectra of 1-methylindazole (B79620) and 2-methylindazole show distinct differences, with the 2H-tautomer generally absorbing light more strongly at certain wavelengths than the 1H-tautomer. researchgate.net

The solvent in which the spectrum is recorded can also affect the λmax values. researchgate.net Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands (solvatochromism). researchgate.net Changes in pH will also impact the UV-Vis spectrum of this compound due to the ionization of the carboxylic acid group, which alters the electronic structure of the molecule. tanta.edu.eg

Table 6: Typical Electronic Transitions for this compound

| Transition | Description | Expected Spectral Region |

|---|---|---|

| π → π* | Promotion of an electron from a π bonding orbital to a π* antibonding orbital | Strong absorption in the UV region (200-400 nm) libretexts.org |

| n → π* | Promotion of an electron from a non-bonding orbital to a π* antibonding orbital | Weaker absorption at longer wavelengths compared to π → π* elte.humasterorganicchemistry.com |

Note: The exact λmax values are dependent on the specific molecular structure, solvent, and pH.

Table 7: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methylindazole |

| 2-methylindazole |

| 2H-indazole carboxylic acid |

| indazol-2-yl-acetic acid |

| 2-methyl-6-nitro-2H-indazole |

Computational and Theoretical Investigations of 2 Methylindazole 6 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov This method calculates the electron density of a system to determine its energy and other properties. For 2-methylindazole-6-carboxylic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its molecular geometry, vibrational frequencies, and electronic properties. nih.gov

Key insights from DFT studies include the distribution of electron density, which is crucial for understanding reactivity. The mapping of the Molecular Electrostatic Potential (MEP) surface identifies electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents or biological targets. nih.gov Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. These calculations provide a theoretical framework for predicting the molecule's stability and reaction pathways. nih.gov

Note: The values in this table are hypothetical and representative of what would be obtained from DFT calculations for similar heterocyclic compounds.

Molecular Docking Studies in Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity. nih.gov

For this compound, docking studies could explore its potential to inhibit various enzymes. Given that related indazole and benzimidazole (B57391) structures show inhibitory activity against targets like protein kinases, cyclooxygenase (COX) enzymes, or glycine (B1666218) transporters (GlyT1), these would be logical targets to investigate. mdpi.comnih.govpharmaffiliates.com The process involves generating a 3D model of the ligand and placing it into the active site of the target protein. A scoring function then estimates the binding affinity, typically expressed as a binding energy (in kcal/mol), and identifies key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the ligand-receptor complex. nih.govnih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Result | Details |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | A strong negative value suggests favorable binding affinity. |

| Key Interacting Residues | Val25, Ala42, Lys65, Leu130, Asp141 | Amino acids in the active site that form critical contacts with the ligand. |

| Hydrogen Bonds | Carboxylic acid with Lys65; Indazole N1 with Asp141 | Specific polar interactions that are crucial for binding specificity and affinity. |

| Hydrophobic Interactions | Methyl group with Val25; Indazole ring with Leu130 | Non-polar interactions contributing to the stability of the complex. |

Note: This table presents a hypothetical scenario to illustrate the type of data generated from a molecular docking study.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Mapping the potential energy surface reveals the relative energies of these conformers and the energy barriers between them. nih.gov For this compound, the primary source of conformational flexibility is the rotation of the carboxylic acid group relative to the indazole ring.

Computational methods can systematically rotate the C-C bond connecting the carboxylic group to the ring and calculate the energy at each step. This process generates a potential energy profile, identifying low-energy, stable conformers and higher-energy transition states. The global minimum on this energy landscape corresponds to the most stable conformation of the molecule in the gas phase. nih.gov This information is vital as the biological activity of a molecule can be highly dependent on its ability to adopt a specific conformation that fits into a receptor's binding site.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Ring-COOH) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1 (Global Minimum) | ~15° | 0.00 | Most Stable |

| 2 | ~165° | 0.55 | Stable |

| 3 (Transition State) | ~90° | 4.20 | Unstable |

Note: Data is hypothetical, illustrating the typical energy differences found in conformational analyses of aromatic carboxylic acids.

Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Theoretical calculations are highly effective in simulating and helping to interpret experimental spectra. nih.gov By predicting the spectroscopic properties of a proposed structure, computational chemistry can confirm its identity and provide a deeper understanding of its electronic and vibrational characteristics.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. mdpi.comsemanticscholar.org Comparing the calculated shifts with experimental data can confirm the molecular structure and aid in the assignment of complex spectra. mdpi.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical frequencies often correspond well with the peaks observed in an experimental FT-IR spectrum, allowing for the assignment of specific bands to particular vibrational modes, such as the C=O stretch of the carboxylic acid or the N-H bends of the indazole ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. nih.gov These calculations can predict the wavelength of maximum absorption (λ_max) and help assign the observed absorption bands to specific electronic transitions, such as n→π* or π→π*. researchgate.net

Table 4: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

| Spectrum | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C=O Carbon | 168.5 ppm | 169.2 ppm |

| ¹H NMR | COOH Proton | 12.8 ppm | 13.1 ppm |

| FT-IR | C=O Stretch | 1705 cm⁻¹ | 1700 cm⁻¹ |

| UV-Vis | λ_max (π→π*) | 298 nm | 302 nm |

Note: This table illustrates the typical agreement between calculated (using methods like GIAO and TD-DFT) and experimental spectroscopic data.

Theoretical Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, C-H···π, π···π Stacking)

The way molecules pack in the solid state and interact with biological macromolecules is governed by a network of non-covalent intermolecular interactions. nih.gov Theoretical methods can analyze and quantify these forces. For this compound, several key interactions are expected:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor (the -OH) and acceptor (the C=O). In the solid state, it is likely to form strong O-H···O hydrogen bonds, leading to dimers or catemeric chains, which are common motifs for carboxylic acids. nih.gov

π···π Stacking: The planar indazole ring system can interact with adjacent rings through π-stacking. These interactions, driven by electrostatic and dispersion forces, are crucial for the stability of the crystal lattice.

C-H···π Interactions: The aromatic C-H bonds of one molecule can interact with the π-system of an adjacent indazole ring, further stabilizing the molecular packing.

Table 5: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | Carboxylic acid -OH | Carboxylic acid C=O | Primary interaction driving crystal packing, often forming dimers. |

| π···π Stacking | Indazole Ring (π-system) | Indazole Ring (π-system) | Stabilizes crystal structure through face-to-face or offset stacking. |

| C-H···O | Aromatic C-H | Carboxylic acid C=O | Weak hydrogen bonds that contribute to the 3D crystal network. |

| C-H···π | Methyl C-H / Aromatic C-H | Indazole Ring (π-system) | Further stabilizes packing by interaction with the aromatic face. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

To develop a QSAR model for derivatives of this compound, one would first synthesize a library of analogues with varied substituents on the indazole ring. The biological activity of these compounds would be measured experimentally (e.g., as IC₅₀ values). Then, a wide range of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Physicochemical: LogP (hydrophobicity), molar refractivity, polar surface area (PSA).

Electronic: Dipole moment, partial charges.

Topological: Connectivity indices, shape indices. mdpi.com

Geometrical: Molecular volume, surface area.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that correlates a subset of these descriptors with the observed biological activity. nih.govresearchgate.net A robust QSAR model must be validated using internal (e.g., leave-one-out cross-validation) and external test sets to ensure its predictive power. mdpi.com

Table 6: Examples of Descriptors Used in QSAR Modeling for Heterocyclic Compounds

| Descriptor Class | Example Descriptor | Property Encoded |

|---|---|---|

| Physicochemical | LogP | Lipophilicity / Hydrophobicity |

| Topological | Wiener Index | Molecular branching and compactness |

| Electronic | Dipole Moment | Molecular polarity |

| Geometrical | Polar Surface Area (PSA) | Surface area from polar atoms, relates to membrane permeability. |

| Quantum-Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity. |

Pharmacological and Biological Activity Profiling of 2 Methylindazole 6 Carboxylic Acid and Its Derivatives

Anti-inflammatory Potentials and Associated Mechanisms

Derivatives of the indazole scaffold have demonstrated notable anti-inflammatory effects through various mechanisms of action. Research into these compounds has revealed their ability to modulate key inflammatory pathways, positioning them as candidates for the development of new anti-inflammatory drugs.

Studies on indazole and its derivatives, such as 5-aminoindazole and 6-nitroindazole, have shown potent inhibitory activity against several key mediators of inflammation. A significant mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins which are crucial mediators of inflammation and pain. For instance, 5-aminoindazole has demonstrated a maximum inhibition of 78% against COX-2 nih.gov. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for indazole, 5-aminoindazole, and 6-nitroindazole against COX-2 were found to be 23.42 µM, 12.32 µM, and 19.22 µM respectively nih.gov.

In addition to COX-2 inhibition, these compounds also affect pro-inflammatory cytokines. A concentration-dependent inhibition of Interleukin-1β (IL-1β) has been observed, with all tested indazoles showing over 70% inhibition at a concentration of 250 µM nih.gov. The IC50 value for 6-nitroindazole's inhibition of IL-1β was 100.75 µM, which is comparable to the standard drug dexamethasone (102.23 µM) nih.gov. This indicates a strong potential to interfere with the inflammatory cascade at the cytokine level.

Furthermore, coordination compounds based on indazole-3-carboxylic acid have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages nih.gov. Certain compounds achieved NO inhibition values close to 80% after 48 hours and over 90% after 72 hours of treatment, with the highest inhibitory effects seen in the 7-23 μg/mL range nih.gov. Since NO is a key signaling molecule in inflammation, its inhibition represents another important anti-inflammatory mechanism of indazole derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Indazole Derivatives

| Compound | Target | IC50 Value (µM) | Maximum Inhibition (%) |

|---|---|---|---|

| Indazole | COX-2 | 23.42 | 70 |

| 5-Aminoindazole | COX-2 | 12.32 | 78 |

| 6-Nitroindazole | COX-2 | 19.22 | 68 |

| Indazole | IL-1β | 120.59 | >70 |

| 5-Aminoindazole | IL-1β | 220.46 | >70 |

Antimicrobial Activities Against Bacterial and Fungal Strains

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Indazole derivatives have been investigated for their potential to combat a range of bacterial and fungal infections, showing promise as a new class of antimicrobial compounds.

Various synthesized indazole derivatives have been screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism, is a key measure of efficacy.

In one study, several indazole derivatives were tested against a panel of bacteria. For the Gram-positive bacteria Streptococcus mutans, compounds 4k and 6h showed an MIC of 31.25 μg/mL researchgate.net. Against Staphylococcus aureus, compounds 4k and 5d had an MIC of 31.25 μg/mL researchgate.net. For Gram-negative bacteria, compound 6i demonstrated an MIC of 62.5 μg/mL against Escherichia coli and Salmonella typhimurium researchgate.net. Another compound, 4k, showed an MIC of 31.25 μg/mL against Salmonella typhimurium researchgate.net. These results indicate that specific structural modifications on the indazole scaffold can lead to potent activity against different bacterial species.

Table 2: Minimum Inhibitory Concentration (MIC) of Indazole Derivatives Against Bacterial Strains

| Compound | Bacterial Strain | Gram Type | MIC (μg/mL) |

|---|---|---|---|

| 4k | Streptococcus mutans | Positive | 31.25 researchgate.net |

| 6h | Streptococcus mutans | Positive | 31.25 researchgate.net |

| 4k | Staphylococcus aureus | Positive | 31.25 researchgate.net |

| 5d | Staphylococcus aureus | Positive | 31.25 researchgate.net |

| 6i | Escherichia coli | Negative | 62.5 researchgate.net |

| 4k | Salmonella typhimurium | Negative | 31.25 researchgate.net |

The antifungal potential of indazole derivatives has also been explored. While some studies report moderate to poor activity against certain fungal species, others have identified derivatives with significant inhibitory effects researchgate.net. For example, two 2,3-diphenyl-2H-indazole derivatives, compounds 18 and 23, showed in vitro growth inhibition against Candida albicans and Candida glabrata mdpi.com. However, other synthesized compounds in a different study did not display any antifungal activity, highlighting the structural specificity required for this biological effect researchgate.net.

Anticancer and Antitumor Research

The development of novel anticancer agents remains a critical area of research. Indazole derivatives have emerged as a promising scaffold for the design of new therapies that can target various mechanisms involved in cancer progression.

Kinases are crucial regulators of cell signaling pathways that are often deregulated in cancer. The mitogen-activated protein kinase (MAPK) pathways are key to linking extracellular signals to intracellular processes, and their dysregulation can be implicated in both inflammatory and oncological disorders nih.gov. Transforming growth factor β-activated kinase 1 (TAK1), also known as MAP3K7, is a member of the MAPK pathway and has emerged as a potential therapeutic target for cancer nih.gov. TAK1 activation leads to the phosphorylation of other kinases, which in turn activate downstream pathways involved in promoting cell proliferation and inhibiting apoptosis nih.gov. The development of inhibitors targeting kinases like TAK1 is an active area of research, and the indazole scaffold is being explored for this purpose.

The cytotoxic and antiproliferative effects of indazole derivatives have been evaluated against various cancer cell lines. Coordination compounds of indazole-3-carboxylic acid have been tested for their anticancer potential. The cytotoxicity of one such compound, compound 2, was assayed against HT29 (colon cancer), Hep-G2 (hepatoma), and B16-F10 (melanoma) cell lines nih.gov. The results indicated that this compound was 1.5 to 2 times more effective than the parent ligand in the HepG2 and B16-F10 cell lines nih.gov.

In another study, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib. One derivative, compound 6d, exhibited high antiproliferative potency on human K563 leukemia cells, comparable to dasatinib nih.gov. However, it was less active against mammary (MCF-7) and colon (HT-29) carcinoma cells, with IC50 values of 20.2 µM and 21.6 µM, respectively nih.gov. This highlights the potential for developing selective anticancer agents based on modified indazole-like structures.

Table 3: In Vitro Cytotoxicity of Indazole and Related Derivatives

| Compound/Derivative | Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|---|

| Compound 2 (Indazole-3-carboxylic acid derivative) | HepG2 | Hepatoma | Not specified, but 1.5-2x more effective than ligand nih.gov |

| Compound 2 (Indazole-3-carboxylic acid derivative) | B16-F10 | Melanoma | Not specified, but 1.5-2x more effective than ligand nih.gov |

| Compound 6d (Thiazole-5-carboxylic acid derivative) | K563 | Leukemia | Comparable to Dasatinib nih.gov |

| Compound 6d (Thiazole-5-carboxylic acid derivative) | MCF-7 | Breast Cancer | 20.2 nih.gov |

Neuroprotective and Central Nervous System Activities

Antidepressant and Analgesic Effects

A review of available scientific literature did not yield specific research findings concerning the antidepressant or analgesic effects of 2-methylindazole-6-carboxylic acid or its direct derivatives. While the broader class of benzimidazole (B57391) derivatives, which are structurally related to indazoles, has been investigated for a wide range of biological activities including antidepressant and analgesic properties, specific data for this compound is not present in the reviewed sources.

Dopamine Antagonistic Properties

There is no specific information available in the reviewed scientific literature regarding the dopamine antagonistic properties of this compound or its derivatives. Research into dopamine receptor ligands has explored various heterocyclic scaffolds, such as indolyl carboxylic acid amides, which have shown high affinity and selectivity for dopamine receptors, but similar studies involving the this compound structure were not found.

Inhibition of Tau Hyperphosphorylation

Scientific literature lacks specific studies on the ability of this compound or its derivatives to inhibit tau hyperphosphorylation. The inhibition of tau protein aggregation and hyperphosphorylation is a significant area of research in neurodegenerative diseases. Studies have identified various compounds, such as 6-hydroxybenzothiazol-2-carboxamides and carbonic anhydrase inhibitors, that exhibit neuroprotective effects by targeting tau pathology. However, research specifically implicating this compound in this activity is not available. One derivative, N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide, has been noted for potential neuroprotective activity, but specific data on its effect on tau hyperphosphorylation is absent.

Enzyme Inhibition Studies

Investigations into the enzyme inhibition potential of this compound and its derivatives, particularly concerning alpha-glucosidase and DNA gyrase, have not been specifically reported in the available literature. Enzyme inhibition is a common mechanism of action for many therapeutic agents, and various carboxylic acid-containing compounds have been developed as inhibitors for enzymes like carbonic anhydrase and metallo-β-lactamases. Preliminary screenings of a related compound, N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide, suggest potential for enzyme inhibition, but detailed studies against specific enzymes like alpha-glucosidase or DNA gyrase are not documented.

Antiviral Properties, including Anti-HIV Activity

There is no available research data detailing the antiviral or anti-HIV activity of this compound or its derivatives. The search for new antiviral agents is extensive, with many heterocyclic compounds, including certain derivatives of quinazoline and indole-3-carboxylic acid, demonstrating antiviral effects in vitro. While the broader indazole class has been explored for various pharmacological properties, specific antiviral screening results for this compound are not found in the reviewed literature.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Specific structure-activity relationship (SAR) studies focused on optimizing the biological activities of this compound derivatives are not available in the current scientific literature. SAR studies are crucial for drug discovery and have been applied to many classes of compounds, including other carboxylic acid derivatives and heterocyclic systems, to enhance potency and selectivity. Such studies help in understanding how chemical modifications to a core structure influence its biological effects. However, for the this compound scaffold, these relationships have not been documented in the context of the activities profiled in this article.

Due to the lack of specific quantitative data in the reviewed literature for this compound and its derivatives, no data tables could be generated.

Influence of Substituent Position and Nature on Activity

For instance, studies on a series of indazole-6-phenylcyclopropylcarboxylic acids have identified them as agonists for G-protein coupled receptor 120 (GPR120), a target with therapeutic potential in diabetes. This suggests that the indazole-6-carboxylic acid scaffold is a viable starting point for designing biologically active molecules. Furthermore, the substitution pattern on the indazole ring plays a crucial role in determining the potency and selectivity of these compounds.

The methylation of the indazole nitrogen, as seen in this compound, is a key structural feature. The position of the methyl group (N1 vs. N2) can significantly impact the compound's biological properties. In different series of indazole derivatives, N-methylation has been shown to modulate activity, with the optimal position often being dependent on the specific biological target. For example, in some cases, the 1-methyl isomer predominates in methylation reactions and may exhibit different activity compared to the 2-methyl isomer.

The following table summarizes findings from studies on related indazole derivatives, illustrating the impact of substituent modifications on biological activity.

| General Indazole Derivative | Substituent Modification | Observed Impact on Biological Activity |

| Indazole-6-phenylcyclopropylcarboxylic acid | Alterations to the phenylcyclopropyl group | Optimization of GPR120 potency |

| General Indazole Scaffolds | N-methylation (N1 vs. N2) | Can influence binding affinity and selectivity for various targets |

| Nitroindazoles | Position of the nitro group (4-, 5-, 6-, or 7-position) | Affects the product distribution of N-methylation and likely biological activity |

Role of the Carboxylic Acid Moiety in Biological Recognition and Mechanism

The carboxylic acid group is a common functional group in pharmaceuticals and plays a critical role in the biological activity of many compounds. nih.gov In the context of drug design, a carboxylic acid moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The carboxylic acid group is ionizable at physiological pH, which can enhance water solubility, a crucial factor for drug delivery and distribution in the body. nih.gov This functional group can also participate in crucial interactions with biological targets, such as enzymes and receptors, through the formation of hydrogen bonds and ionic interactions. These interactions are often key to the molecule's mechanism of action.

While specific data on the role of the 6-carboxylic acid group in this compound is not available, in the broader context of indazole-containing drugs, this group is expected to be a primary point of interaction with target proteins. For example, in the case of the indazole-6-phenylcyclopropylcarboxylic acid GPR120 agonists, the carboxylic acid is likely essential for binding to the receptor's active site.

The table below outlines the general roles of a carboxylic acid moiety in biologically active molecules.

| Property | General Role of the Carboxylic Acid Moiety |

| Solubility | Increases aqueous solubility through ionization. nih.gov |

| Target Binding | Acts as a hydrogen bond donor and acceptor, and can form ionic bonds with positively charged residues in a protein's active site. |

| Pharmacokinetics | Can influence absorption, distribution, metabolism, and excretion (ADME) properties. |

| Mechanism of Action | Often directly involved in the molecular interactions that lead to a biological response. |

Preclinical Evaluation and Efficacy in Relevant Biological Models

A comprehensive search of scientific databases and literature reveals a lack of publicly available data on the preclinical evaluation and efficacy of this compound in any biological models. While the indazole core is present in several FDA-approved drugs and numerous compounds in clinical development for a range of diseases including cancer and inflammatory conditions, the specific preclinical data for this particular derivative is not reported. rsc.org

The development of a new chemical entity typically involves a series of preclinical studies to assess its safety and efficacy before it can be considered for human trials. These studies often include in vitro assays to determine the compound's activity against a specific target and in vivo studies in animal models to evaluate its therapeutic effect and potential toxicity. The absence of such data for this compound indicates that it may be a novel compound that has not yet been extensively studied or that the research is proprietary and not in the public domain.

Coordination Chemistry and Supramolecular Assemblies Involving 2 Methylindazole 6 Carboxylic Acid

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers with indazole-carboxylic acid ligands is typically achieved through solvothermal or hydrothermal methods. rsc.org These techniques involve reacting the ligand with a corresponding metal salt in a sealed vessel at elevated temperatures. This process facilitates the formation of crystalline products with unique structural properties. rsc.org The resulting complexes are then characterized using a variety of analytical techniques, including single-crystal X-ray diffraction, elemental analysis, and infrared (IR) spectroscopy, to determine their structure and composition. rsc.orgrsc.org For instance, several coordination polymers have been successfully synthesized using ligands like 1H-indazole-4-carboxylic acid with various transition metals. rsc.org

Ligand Design and Metal Ion Coordination Modes

2-Methylindazole-6-carboxylic acid is an effective ligand due to its bifunctional nature, possessing both a nitrogen atom in the indazole ring and a carboxylate group that can coordinate with metal ions. The carboxylate group is particularly versatile and can adopt various coordination modes, such as bridging between two, three, four, or even more metal ions, which is crucial for the formation of extended polymer networks. nih.gov The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of any secondary ligands. rsc.org This versatility allows for the targeted design of coordination polymers with specific topologies and properties.

Spectroscopic and Thermal Analysis of Metal Complexes

Spectroscopic and thermal analysis methods are essential for characterizing metal complexes.

Infrared (IR) Spectroscopy : IR spectra provide valuable information about the coordination environment. A key indicator of the carboxylate group's coordination to a metal ion is the shift in its characteristic vibrational bands. nih.gov For instance, the disappearance of the -OH group's band from the dicarboxylic acid and the appearance of new bands associated with the amide group indicate complex formation. nih.gov Furthermore, the presence of bands in the far-IR region can confirm the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov

UV-Visible Spectroscopy : This technique is used to study the electronic transitions within the complexes. The spectra typically show absorption bands corresponding to π-π* and n-π* transitions within the ligand, as well as d-d transitions associated with the metal ion in some cases. nih.govorientjchem.org

Thermal Analysis (TGA/DSC) : Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of the complexes. uobaghdad.edu.iq The analysis reveals the decomposition process, which often occurs in distinct steps, such as the initial loss of solvent or water molecules followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue. saudijournals.comresearchgate.net

Table 1: Spectroscopic Data for Representative Metal Complexes

| Complex Type | FT-IR (cm⁻¹) ν(C=O) Shift | UV-Vis (nm) Transitions | Reference |

|---|---|---|---|

| Carboxylate Complexes | Shift from ~1700 to 1610-1650 | Ligand-based π-π* and n-π* | nih.govorientjchem.org |

| Amide-based Co(II) Complexes | Amide (NH) at 3245–3296 | d-d transitions | nih.gov |

Luminescent Properties of Coordination Compounds

Coordination compounds constructed from ligands like indazole-carboxylic acids and d¹⁰ metal ions such as Zn(II) and Cd(II) often exhibit interesting luminescent properties. rsc.org The luminescence is typically attributed to ligand-centered π-π* electronic transitions. ugr.es For example, coordination polymers based on 1H-indazole-6-carboxylic acid with Zn(II) and Cd(II) show emission spectra similar to that of the free ligand, confirming the ligand-centered nature of the emission. ugr.es The study of these properties is significant for developing new luminescent materials for applications in sensors and bio-imaging. rsc.org

Biological Applications of Metal Complexes (e.g., Enhanced Antimicrobial Activity, Cytotoxicity)

Metal complexes often exhibit enhanced biological activity compared to the free organic ligands. This is attributed to the chelation process, which increases the lipophilic character of the metal complex, facilitating its transport across microbial cell membranes. nih.gov

Antimicrobial Activity : Complexes of ligands similar to indazole-carboxylic acids have been tested against various bacterial and fungal strains. nih.govmdpi.com In many cases, the metal complexes show potent, dose-dependent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The activity of the complex is often significantly higher than that of the free ligand. mdpi.com

Cytotoxicity : The cytotoxic properties of these metal complexes against cancer cell lines have also been investigated. For example, in a study on coordination polymers with 1H-indazole-4-carboxylic acid, a Cd-based compound showed dose-dependent toxicity against a mouse skin melanoma cell line (B16-F10). rsc.org In contrast, the zinc-based polymer did not show inherent toxicity, making it a candidate for biomedical applications where low toxicity is required. rsc.org

Table 2: Biological Activity of Representative Metal Complexes

| Complex Type | Organism/Cell Line | Activity (IC₅₀ or MIC) | Reference |

|---|---|---|---|

| Cu(II) Mixed-Ligand | MCF-7 (Breast Cancer) | IC₅₀: 4.29 µM - 7.58 µM | nih.gov |

| Cu(II)/Ni(II) Complexes | E. coli, S. aureus | MIC: 6.25 - 50 µg/mL | mdpi.com |

| Cd-based Polymer | B16-F10 (Melanoma) | Dose-dependent toxicity | rsc.org |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1H-Indazole-4-carboxylic acid |

| 1H-Indazole-6-carboxylic acid |

| 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid |

| 6-methylpyridine-2-carboxylic acid |

| 1,4-di(1H-imidazol-4-yl)benzene |

| Adipic acid |

| 4,4′-oxybis(benzoic acid) |

| 1,2-phenylenediacetic acid |

| Benzene-1,3,5-triacetic acid |

| N-(3-acetyl-2-hydroxy-5-methyl-phenyl)N-(4-carboxy-cyclohexylmethyl)-diazonium salt |

| 4-[(2-Amino-4-phenylazo)-methyl]-cyclohexane carboxylic acid |

| 6-hydroxymethyl pyridine-2-carboxylic acid methyl ester |

| Pipemidic acid |

Future Research Directions and Translational Applications of 2 Methylindazole 6 Carboxylic Acid

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The synthesis of indazole derivatives has been a subject of extensive research, with numerous methods developed over the years. nih.govnih.gov Future efforts are increasingly focused on creating novel and sustainable synthetic pathways that offer improved efficiency, safety, and environmental friendliness.

Novel Synthetic Approaches: Recent advancements have moved beyond traditional condensation and cyclization reactions. nih.gov Modern methods like transition metal-catalyzed C-H activation, C-N cross-coupling, and one-pot multi-component reactions are enabling more direct and versatile functionalization of the indazole core. nih.gov For instance, palladium-catalyzed reactions have been employed for the synthesis of 1H-indazoles, while copper-catalyzed processes have proven effective for generating various substituted 3-aminoindazoles. nih.govorganic-chemistry.org A key area of future research is the development of scalable, "diazonium-free" routes to produce indazole-3-carboxylic acid, a crucial starting material, thereby enhancing safety for large-scale production. google.com

Sustainable and Green Chemistry: The principles of green chemistry are becoming integral to synthetic design. Future research will likely emphasize:

Electrochemical Synthesis: An electrochemical approach for the regioselective C3-H trifluoromethylation of 2H-indazoles has been demonstrated, which avoids the need for external oxidants and transition-metal salts. organic-chemistry.org

Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often improves yields, aligning with green chemistry principles by conserving energy. nih.gov

Benign Solvents: The use of greener solvents, such as polyethylene glycol (PEG), has been shown to be effective for the copper-catalyzed one-pot synthesis of 2H-indazole derivatives. organic-chemistry.org

Solvent-Free Reactions: Grinding techniques that perform chemical reactions under solvent-free conditions represent another promising avenue for sustainable synthesis. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Methods for Indazole Derivatives

| Feature | Traditional Synthesis | Sustainable/Novel Synthesis |

|---|---|---|

| Catalysts | Often requires stoichiometric reagents or harsh conditions. | Employs catalytic amounts of transition metals (e.g., Pd, Cu) or electrochemistry. nih.govorganic-chemistry.org |

| Solvents | Typically relies on volatile organic compounds (VOCs). | Utilizes green solvents like polyethylene glycol (PEG) or solvent-free conditions. organic-chemistry.orgnih.gov |

| Efficiency | Can involve multiple steps with intermediate purification. | Focuses on one-pot, multi-component reactions to improve atom economy. organic-chemistry.org |

| Energy | Often requires prolonged heating under reflux. | Employs energy-efficient methods like microwave irradiation. nih.gov |

| Safety | May involve hazardous intermediates like diazonium salts. | Aims to develop safer, "diazonium-free" pathways. google.com |

Advanced Pharmacokinetic and Toxicological Investigations in Preclinical Models